molecular formula C18H15F6NO3S B5996601 ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5996601
M. Wt: 439.4 g/mol
InChI Key: APBBGUQYFMZHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:

    Gewald Reaction: Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Paal-Knorr Synthesis: Utilizes 1,4-dicarbonyl compounds and phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: Involves the reaction of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and cost-effective methods. The choice of method depends on the desired yield, purity, and application of the compound. Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its trifluoromethyl groups, which can enhance its biological activity and stability. The presence of these groups can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

ethyl 4-methyl-5-phenyl-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F6NO3S/c1-3-28-16(27)11-9(2)12(10-7-5-4-6-8-10)29-15(11)25-14(26)13(17(19,20)21)18(22,23)24/h4-8,13H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBGUQYFMZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.